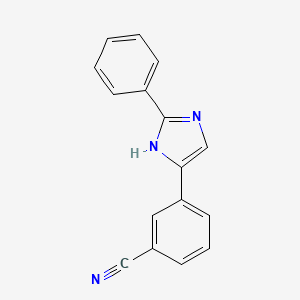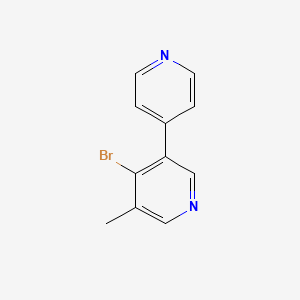
4-Bromo-3-methyl-5-pyridin-4-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methyl-5-pyridin-4-ylpyridine is a heterocyclic aromatic compound that contains both bromine and methyl substituents on a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-5-pyridin-4-ylpyridine typically involves the bromination of 3-methyl-5-pyridin-4-ylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Bromo-3-methyl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-3-methyl-5-pyridin-4-ylpyridine, 4-thio-3-methyl-5-pyridin-4-ylpyridine, and 4-alkoxy-3-methyl-5-pyridin-4-ylpyridine.
Oxidation Reactions: Products include 4-bromo-3-carboxy-5-pyridin-4-ylpyridine and 4-bromo-3-formyl-5-pyridin-4-ylpyridine.
Reduction Reactions: Products include 4-bromo-3-methyl-5-piperidin-4-ylpyridine.
科学研究应用
4-Bromo-3-methyl-5-pyridin-4-ylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Bromo-3-methyl-5-pyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but with the methyl group at the 2-position.
3-Bromo-5-methylpyridine: Similar structure but with the bromine and methyl groups at different positions.
4-Chloro-3-methyl-5-pyridin-4-ylpyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-methyl-5-pyridin-4-ylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This unique arrangement can result in distinct chemical and biological activities compared to its analogs.
属性
分子式 |
C11H9BrN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC 名称 |
4-bromo-3-methyl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c1-8-6-14-7-10(11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 |
InChI 键 |
MMQLZKINCRRXSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC(=C1Br)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


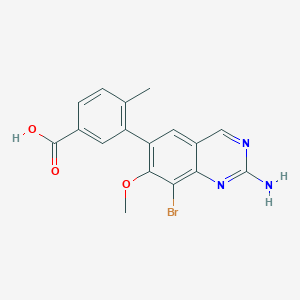
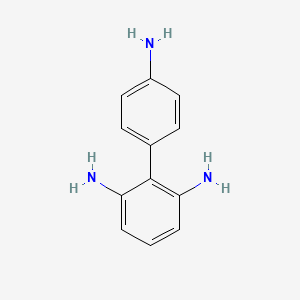
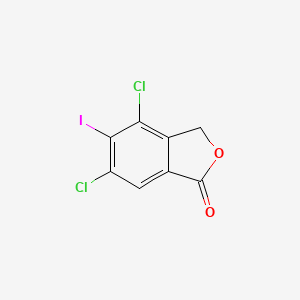
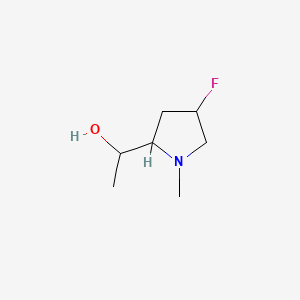
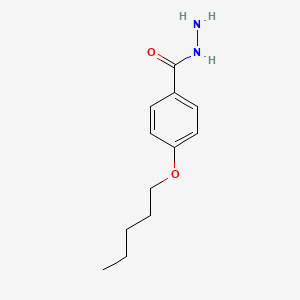
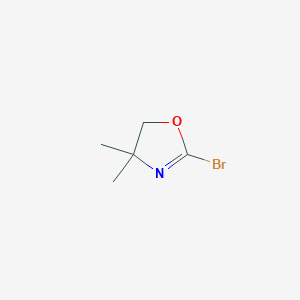
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
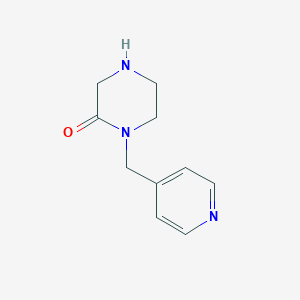
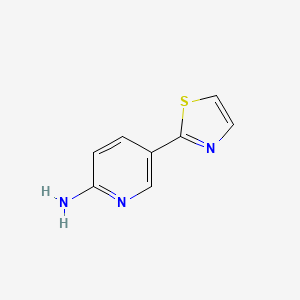
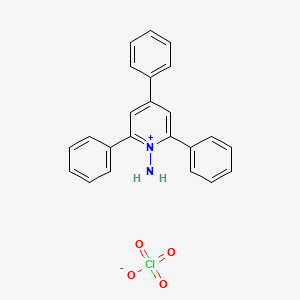
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

